molecular formula C7H18ClNO B1202091 Choline, ethyl ether, hydrochloride CAS No. 6343-89-1

Choline, ethyl ether, hydrochloride

Cat. No. B1202091
CAS RN: 6343-89-1
M. Wt: 167.68 g/mol
InChI Key: OARMJOUSKXVBQH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Choline, ethyl ether, hydrochloride is a compound with a wide range of applications in scientific research and industry. It is an organic compound with the formula [(CH3)3NCH2CH2OH]+Cl−, a quaternary ammonium salt, consisting of choline cations ([(CH3)3NCH2CH2OH]+) and chloride anions (Cl−). It contains both a quaternary ammonium functional group and a hydroxyl functional group .


Synthesis Analysis

In the laboratory, choline can be prepared by methylation of dimethylethanolamine with methyl chloride. Choline chloride is mass-produced with world production estimated at 160,000 tons in 1999 . Industrially, it is produced by the reaction of ethylene oxide, hydrogen chloride, and trimethylamine .


Molecular Structure Analysis

Molecular dynamics (MD) simulations were performed to understand the thermophysical and transport properties of choline chloride–based DES (reline) and primary alcohol (methanol and ethanol) mixture in relation to microscopic structure .


Chemical Reactions Analysis

The phase behavior of pure ChCl and (ChCl + H2O) binary mixtures was investigated by calorimetric and analytical techniques . The phase diagram obtained for the mixture shows an eutectic temperature of 204 K, at a mole fraction of choline chloride close to xChCl = 0.2 .


Physical And Chemical Properties Analysis

Choline chloride is a white, water-soluble salt used mainly in animal feed . It has a molar mass of 139.62 g·mol −1 and appears as white hygroscopic crystals .

Safety And Hazards

Ether is harmful if swallowed, may cause drowsiness and/or dizziness, and may cause eye irritation . It is critical that users limit their exposure to ether fumes .

Future Directions

There is a growing interest in fundamental research activities of DESs. Generally, DESs are obtained by mixing quaternary ammonium salts and hydrogen bond donors (HBDs) . The Future Directions in Choline Symposium was designed for researchers in the field of choline biology and its role in human health – across academia, government, and industry .

properties

IUPAC Name

2-ethoxyethyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO.ClH/c1-5-9-7-6-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARMJOUSKXVBQH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4358-14-9 (Parent)
Record name Ammonium, (2-ethoxyethyl)trimethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90979615
Record name 2-Ethoxy-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Choline, ethyl ether, hydrochloride

CAS RN

6343-89-1
Record name Ammonium, (2-ethoxyethyl)trimethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium, chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethoxy-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Ethoxyethyl)trimethylammonium chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/566X5BN8SH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.